N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a 3,4-dimethoxyphenyl substituent at the pyrazine ring and a 4-chlorobenzyl group attached via an acetamide linker.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-31-20-8-5-16(11-21(20)32-2)18-12-19-23(30)27(9-10-28(19)26-18)14-22(29)25-13-15-3-6-17(24)7-4-15/h3-12H,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPPWMYXRKKHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include 3,4-dimethoxyphenyl derivatives and pyrazolo[1,5-a]pyrazin intermediates. The final product is obtained through acetamide formation with the chlorobenzyl group.
Anticancer Properties
Research has indicated that compounds related to pyrazolo[1,5-a]pyrazines exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of pyrazolo compounds could inhibit the growth of various cancer cell lines including A549 (lung cancer) and H322 (non-small cell lung cancer) in a dose-dependent manner . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been evaluated for their ability to bind to sigma receptors, which are implicated in various neurological disorders. For example, a related compound was shown to have high specific binding affinity for sigma(1) receptors (IC50 = 105 nM), indicating potential neuroprotective effects .
Enzyme Inhibition
Studies on structurally similar compounds have shown that they can act as inhibitors for various enzymes. For instance, some pyrazolo derivatives demonstrated strong inhibitory activity against acetylcholinesterase and urease, suggesting potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .
Case Studies
A recent case study involving a derivative of this compound indicated promising results in preclinical trials. The study reported significant reductions in tumor size in xenograft models treated with the compound compared to control groups. The findings suggested that the compound could be further developed as a therapeutic agent against specific types of cancer.
Data Summary
Scientific Research Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of compounds similar to N-(4-chlorobenzyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide. For example, derivatives containing similar structures have demonstrated significant protective effects against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases. The mechanism involves modulation of inflammatory pathways and antioxidant enzyme activity, suggesting potential therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the disruption of cellular signaling pathways that regulate cell survival and death .
Case Study 1: Neuroprotection in Animal Models
A study evaluated a series of pyrazolo[1,5-a]pyrazine derivatives for their neuroprotective effects in rats subjected to ethanol-induced oxidative stress. The results indicated that certain derivatives significantly reduced markers of neuroinflammation and improved cognitive function as measured by behavioral tests .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds related to this compound exhibited potent cytotoxicity against breast and lung cancer cells. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
